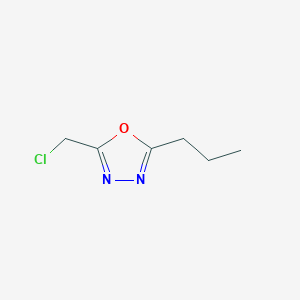
3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone
Übersicht
Beschreibung
3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the linear formula C19H20Cl2N2O . It is used in various applications, including as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight is 363.28 . Unfortunately, the exact structure and InChI Key are not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone, such as its boiling point, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Impact
- Benzophenone-3 (BP-3), a structurally related compound, is used as a UV filter in sunscreens and has been studied for its metabolism by rat and human liver microsomes. It undergoes transformation to several metabolites with varying estrogenic and anti-androgenic activities. This study highlights the potential endocrine-disrupting effects of benzophenone derivatives (Watanabe et al., 2015).
Detection in Environmental Samples
- Research on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge reveals the widespread environmental occurrence of these compounds. The study indicates their potential impact on ecosystems due to their estrogenic activity (Zhang et al., 2011).
Water Treatment and Degradation
- The oxidation of BP-3 during water treatment with ferrate(VI) demonstrates the feasibility of removing hydroxylated benzophenone derivatives from water, highlighting a method to mitigate their environmental impact (Yang & Ying, 2013).
Phototransformation Studies
- Studies on the phototransformation of dichlorophen, although not directly related to 3,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, offer insights into the behavior of chlorinated organic compounds under light exposure. Such research can inform the understanding of how similar compounds might degrade in environmental contexts (Mansfield & Richard, 1996).
Wirkmechanismus
Safety and Hazards
The safety data sheet (SDS) for 3,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone provides important information about its safety and hazards . It includes precautionary statements such as keeping the substance away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and protecting it from moisture .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-4-2-3-5-18(14)19(24)15-10-16(20)12-17(21)11-15/h2-5,10-12H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAKKVIVGHBEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643898 | |
| Record name | (3,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-42-0 | |
| Record name | (3,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)

